N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic compound featuring a tetrahydroquinoline core linked to a pyrrolidine moiety and a chromene-3-carboxamide group. Its structural complexity arises from the fusion of a bicyclic tetrahydroquinoline system with a coumarin (chromene) derivative, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-28-12-6-8-18-15-19(10-11-22(18)28)23(29-13-4-5-14-29)17-27-25(30)21-16-20-7-2-3-9-24(20)32-26(21)31/h2-3,7,9-11,15-16,23H,4-6,8,12-14,17H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSZTWYQYKHPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4OC3=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity through various studies, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a chromene core fused with a tetrahydroquinoline moiety and a pyrrolidine substituent. Its structural formula can be represented as follows:
Research indicates that compounds similar to this compound often exhibit their biological activity through interactions with various biological targets. Notably, they may act as inhibitors of nitric oxide synthases (NOS), which are crucial in numerous physiological processes.
Inhibition of Nitric Oxide Synthases
Inhibitors of neuronal nitric oxide synthase (nNOS) have been studied extensively for their role in neurological disorders. Compounds structurally related to the target compound have shown varying degrees of nNOS inhibition. For instance, a study demonstrated that certain tetrahydroquinoline derivatives exhibited potent nNOS inhibitory activity with IC50 values in the nanomolar range .
Biological Activity and Pharmacological Effects
The biological activity of this compound can be categorized into several key areas:
1. Neuroprotective Effects
Research suggests that compounds with similar structures may provide neuroprotective benefits by modulating nitric oxide levels in the brain. This modulation can help mitigate oxidative stress and inflammation associated with neurodegenerative diseases.
2. Antimicrobial Activity
Some studies have reported antimicrobial properties for related compounds. For example, derivatives have shown effectiveness against various bacterial strains and fungi . The specific mechanisms often involve the disruption of microbial cell membranes or interference with metabolic pathways.
3. Anticancer Potential
Certain analogs have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through the activation of specific signaling pathways or by inhibiting key enzymes involved in cell proliferation .
Case Studies
Several case studies illustrate the biological activity of compounds related to this compound:
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 2 |
| Rotatable Bond Count | 9 |
| LogP (Partition Coefficient) | 1.316 |
| Water Solubility (LogSw) | -2.17 |
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide exhibit potential anticancer properties. For instance:
- Mechanism : The compound may induce apoptosis in cancer cells through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
- Case Studies : Research has demonstrated efficacy against various cancer cell lines, highlighting its potential as a lead compound for further development in oncology.
Neuroprotective Effects
The tetrahydroquinoline structure is associated with neuroprotective properties:
- Mechanism : It may exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation.
- Research Findings : Animal models have shown that derivatives of this compound can improve cognitive functions and reduce neuronal damage in conditions like Alzheimer's disease.
Antimicrobial Activity
Preliminary investigations suggest that this compound exhibits antimicrobial properties:
- Mechanism : It may inhibit bacterial growth through disruption of cell membrane integrity.
- Case Studies : Laboratory tests have reported activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Analgesic Properties
The compound's structural features suggest possible analgesic effects:
- Mechanism : It may act on pain pathways similar to opioids but with fewer side effects.
- Clinical Trials : Ongoing research is assessing its efficacy in pain management compared to traditional analgesics.
Comparison with Similar Compounds
Structural Analogues in the Tetrahydroquinolin Family
The compound shares structural motifs with derivatives synthesized in and , particularly tetrahydroquinoline-carboximidamide analogues. Key differences lie in the substitution patterns and heterocyclic appendages:
Key Observations :
- Heterocyclic Influence : Replacing thiophene (in analogues) with chromene (in the target) introduces a larger, planar aromatic system, which may enhance π-π stacking interactions or alter solubility .
- Amide vs.
- Stereochemistry : Enantiomers of compound 35 () exhibit distinct optical rotations ([α] = −18.0° for (S)-35 vs. unlisted for (R)-35), underscoring the importance of chirality in bioactivity. The target compound’s stereochemical configuration (if chiral) remains unspecified but could critically influence its pharmacological profile .
Chirality and Enantiomeric Effects
The enantiomeric separation of compound 35 () via chiral SFC achieved >99% enantiomeric excess (ee), demonstrating the feasibility of isolating stereoisomers for pharmacological optimization. If the target compound contains chiral centers, similar resolution methods would be critical to avoid off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
